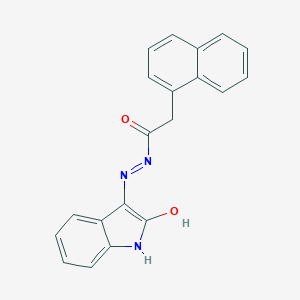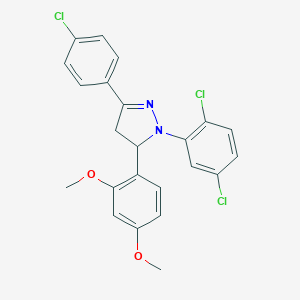
(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(naphthalen-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a naphthalene ring and an oxoindoline moiety, connected through an acetohydrazide linkage. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(naphthalen-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide typically involves the condensation reaction between naphthalene-1-carbaldehyde and 2-oxoindoline-3-acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(naphthalen-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoindoline moiety to its corresponding alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxyindoline derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-2-(naphthalen-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its ability to inhibit the growth of various pathogens and cancer cell lines.
Medicine
In medicine, (E)-2-(naphthalen-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide is being studied for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, the compound’s properties are being explored for use in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (E)-2-(naphthalen-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(naphthalen-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide
- (E)-2-(phenyl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide
- (E)-2-(naphthalen-1-yl)-N’-(2-oxoindolin-3-ylidene)propionohydrazide
Uniqueness
(E)-2-(naphthalen-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazide stands out due to its unique combination of a naphthalene ring and an oxoindoline moiety This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-18(12-14-8-5-7-13-6-1-2-9-15(13)14)22-23-19-16-10-3-4-11-17(16)21-20(19)25/h1-11,21,25H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCLNNXAMOYDGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B391265.png)

![Terephthalaldehyde bis{[4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone}](/img/structure/B391267.png)
![2-Furaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391268.png)
![5-N-[1-(1-adamantyl)ethyl]-6-N-(3,4-dichlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B391269.png)
![3,4-Dimethoxybenzaldehyde [6-(3-toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone](/img/structure/B391270.png)
![2-Bromo-4-methyl-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B391273.png)
![2-({[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B391274.png)
![(5Z)-2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-[(4-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B391277.png)
![4-Isopropylbenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391278.png)
![[(Z)-[(3Z)-3-[(3-chloro-4-methoxyphenyl)carbamoyloxyimino]butan-2-ylidene]amino] N-(3-chloro-4-methoxyphenyl)carbamate](/img/structure/B391280.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391282.png)
![1-Amino-3-(1,3-benzodioxol-5-yl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B391283.png)
![3-Phenylacrylaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391284.png)
